molecular formula C9H10N2O3S2 B6633450 5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile

5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile

Cat. No. B6633450
M. Wt: 258.3 g/mol
InChI Key: RLSVBEFFDDLICX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various biomedical research fields. The compound has been found to inhibit histone acetyltransferases, which are enzymes involved in the regulation of gene expression, making it a valuable tool for studying epigenetic mechanisms.

Mechanism of Action

5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile inhibits histone acetyltransferases by binding to the acetyl-CoA binding site of the enzyme, thereby preventing the transfer of acetyl groups to histone proteins. This results in the inhibition of histone acetylation, which plays a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile has been shown to reduce inflammation by inhibiting the activity of the pro-inflammatory cytokine, interleukin-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile is its specificity for histone acetyltransferases, making it a valuable tool for studying epigenetic mechanisms. However, 5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile has also been found to have off-target effects, which can complicate data interpretation. Additionally, the compound has limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for the use of 5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile in scientific research. One area of interest is the development of more potent and selective inhibitors of histone acetyltransferases. Additionally, 5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile has been found to have potential applications in the treatment of cancer and inflammatory diseases, and further research is needed to explore these possibilities. Finally, the role of histone acetyltransferases in other biological processes, such as neuronal function and development, is an area of active investigation, and 5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile may prove to be a valuable tool in these studies.

Synthesis Methods

The synthesis of 5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile involves a multi-step process that starts with the reaction of 2-bromo-5-chlorothiophene with potassium thioacetate to yield 2-thioacetate-5-chlorothiophene. This intermediate is then reacted with 3-hydroxypyrrolidine to form 5-chloro-2-(3-hydroxypyrrolidin-1-yl)thiophene. Finally, the sulfonylation of the resulting compound with sulfonyl chloride yields 5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile.

Scientific Research Applications

5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile has been widely used in scientific research to study the role of histone acetyltransferases in various biological processes. It has been shown to inhibit the activity of the histone acetyltransferase p300, which is involved in the regulation of gene expression and cell proliferation. 5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S2/c10-5-8-1-2-9(15-8)16(13,14)11-4-3-7(12)6-11/h1-2,7,12H,3-4,6H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSVBEFFDDLICX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=CC=C(S2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)S(=O)(=O)C2=CC=C(S2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile

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